Chonglou Saponin VII
Overview
Description
Mechanism of Action
Target of Action
Chonglou Saponin VII, also known as Paris Saponin VII (PSVII), is a steroid saponin isolated from traditional Chinese herbs . Its primary targets are the Hippo signaling pathway and the Akt/p38 MAPK pathway . These pathways play crucial roles in cell proliferation, apoptosis, and autophagy, which are key processes in cancer development and progression .
Mode of Action
PSVII interacts with its targets by binding directly to the MST2-MOB1-LATS1 ternary complex, a key component of the Hippo signaling pathway . This binding decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . In the Akt/p38 MAPK pathway, PSVII induces apoptosis in K562/ADR cells .
Biochemical Pathways
PSVII affects multiple biochemical pathways. It activates the Hippo signaling pathway, leading to increased active form of LATS1, an upstream effector of YAP . This activation involves the participation of multiple proteins (including MST2, MOB1, and LATS1 itself) in an MST2-dependent sequential activation cascade . PSVII also inhibits the Akt/p38 MAPK pathway, which is associated with the induction of apoptosis in K562/ADR cells .
Pharmacokinetics
It is known that steroidal saponins like psvii generally have low bioavailability . This is partly due to hydrolysis by intestinal flora . More research is needed to fully understand the ADME properties of PSVII and their impact on its bioavailability.
Result of Action
PSVII has multiple effects at the molecular and cellular levels. It inhibits the proliferation of various breast cancer cell lines and suppresses their colony formation . PSVII induces caspase-dependent apoptosis in these cell lines . It also induces autophagy and promotes autophagic flux . In mice bearing MDA-MB-231 cell xenograft, administration of PSVII significantly suppresses tumor growth .
Action Environment
The action of PSVII can be influenced by various environmental factors. For instance, the presence of intestinal flora can affect the bioavailability of PSVII by hydrolyzing it . The specific tissue environment can also influence the action of PSVII. For example, it has been found to be predominantly distributed in the liver and lungs , which may be target organs for its action
Biochemical Analysis
Biochemical Properties
Chonglou Saponin VII interacts with several enzymes and proteins. It has been associated with the inhibition of Akt/p38 MAPK and P-gp, which are crucial in cellular biochemical reactions . It also influences the expression of apoptosis-related proteins such as Bax and cytochrome c, and decreases the protein expression levels of Bcl-2, caspase-9, Caspase-3, PARP-1, and P-Akt .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of certain cancer cell lines, including MDA-MB-231, MDA-MB-436, and MCF-7 . It induces apoptosis in these cells, associated with the inhibition of Akt/MAPK and P-gp . Moreover, it induces autophagy and promotes autophagic flux in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with several biomolecules. It decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . Overexpression of YAP markedly attenuates this compound-induced autophagy . The activation of LATS1, an upstream effector of YAP, is involved in this process .
Dosage Effects in Animal Models
In animal models, the administration of this compound significantly suppresses tumor growth
Preparation Methods
Synthetic Routes and Reaction Conditions
Chonglou Saponin VII is primarily isolated from natural sources, specifically from the roots and rhizomes of Trillium tschonoskii. The extraction process involves drying the plant material, followed by extraction using methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Trillium tschonoskii, followed by the extraction and purification processes mentioned above. Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Chonglou Saponin VII undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chonglou Saponin VII has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroidal saponins and their chemical properties.
Biology: It is used to study cellular processes such as apoptosis and autophagy.
Medicine: this compound has shown therapeutic potential against various cancers, including breast and ovarian cancer. .
Industry: It is used in the development of anti-cancer drugs and other therapeutic agents.
Comparison with Similar Compounds
Chonglou Saponin VII is unique due to its specific molecular structure and therapeutic potential. Similar compounds include:
Polyphyllin VI: Another steroidal saponin with anti-cancer properties.
Polyphyllin I: Known for its anti-tumor and anti-inflammatory effects.
Dioscin: A steroidal saponin with various pharmacological activities, including anti-cancer and anti-inflammatory effects
This compound stands out due to its specific activation of the Hippo pathway and its potent anti-cancer effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJAXUYHGSVFN-IYUYFXHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318576 | |
Record name | Paris VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1031.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68124-04-9 | |
Record name | Paris VII | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68124-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pennogenin tetraglycoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paris VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Chonglou Saponin VII against ovarian cancer cells?
A: While the exact mechanism is still under investigation, the research indicates that this compound induces apoptosis (programmed cell death) in SKOV3/DDP drug-resistant human ovarian cancer cells []. This is supported by the observation of increased early apoptotic cell ratios following treatment with this compound []. Further research is needed to elucidate the specific signaling pathways involved.
Q2: How does the combination of this compound with silica nanoparticles affect its efficacy against ovarian cancer?
A: Research suggests that formulating this compound with silica nanoparticles enhances its inhibitory effects on the proliferation of SKOV3/DDP cells []. This nanocomposite demonstrates a significant concentration and time-dependent effect on reducing cancer cell viability []. The enhanced efficacy could be attributed to improved delivery, cellular uptake, or sustained release of this compound facilitated by the nanoparticles.
Q3: Can other compounds be used as reference standards for quantifying this compound and related saponins?
A: Yes, studies have explored the use of substitute standards for analyzing this compound and other saponins found in Paris polyphylla (the plant source of this compound). For example, Saikosaponin d has been successfully employed as a reference standard for the simultaneous determination of four saponins, including this compound, using High-Performance Liquid Chromatography (HPLC) []. This method offers a practical approach for quantifying these bioactive compounds.
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